Enantiomeric Identity: D-(R) Configuration Is Non‑Negotiable for Sitagliptin Precursor Synthesis
The target compound is the D‑(R)‑enantiomer. Its optical rotation is [α]D25 = −3 ± 1° (c = 1, EtOH), whereas the L‑(S)‑enantiomer (CAS 324028-27-5) shows [α]D25 ≈ +3° (inferred from the principle of enantiomeric opposites) [1]. Melting point provides an orthogonal identity check: D‑enantiomer mp 109–115 °C vs. L‑enantiomer mp 118–124 °C [1]. Six published chemo‑enzymatic routes to the D‑phenylalanine core achieved enantiomeric excess up to >99% ee, confirming that the D‑configuration is essential for downstream sitagliptin assembly; the L‑enantiomer cannot be substituted [2].
| Evidence Dimension | Chiroptical identity and melting point |
|---|---|
| Target Compound Data | [α]D25 = −3 ± 1° (c = 1, EtOH); mp 109–115 °C |
| Comparator Or Baseline | Boc-L-2,4,5-trifluorophenylalanine (CAS 324028-27-5): [α]D25 ≈ +3°; mp 118–124 °C |
| Quantified Difference | Sign reversal of optical rotation; Δmp ≈ 6–9 °C |
| Conditions | Polarimetry in EtOH; melting point by capillary method |
Why This Matters
Procurement of the correct enantiomer is mandatory for sitagliptin synthesis; even 1% contamination with the L‑enantiomer would produce the wrong stereoisomer of the drug substance.
- [1] ChemImpex International. (2024). Product Datasheet: Boc-D-2,4,5-trifluorophenylalanine (Cat. 16836). Purity ≥99% (HPLC); [α]D25 = −3 ± 1° (c = 1, EtOH); mp 109–115 °C. View Source
- [2] Parmeggiani, F., Rué Casamajo, A., Colombo, D., Ghezzi, M. C., Galman, J. L., Chica, R. A., Brenna, E., & Turner, N. J. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21, 4368–4379. View Source
